molecular formula C15H24ClNO B8167789 4-(4-Butoxyphenyl)piperidine hydrochloride

4-(4-Butoxyphenyl)piperidine hydrochloride

Cat. No.: B8167789
M. Wt: 269.81 g/mol
InChI Key: DUJFPQOIYDAQJW-UHFFFAOYSA-N
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Description

4-(4-Butoxyphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a butoxy group attached to the phenyl ring, which is further connected to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butoxyphenyl)piperidine hydrochloride typically involves the following steps:

    Formation of 4-Butoxyphenyl Intermediate: The initial step involves the preparation of 4-butoxyphenyl bromide through the reaction of 4-bromophenol with butyl bromide in the presence of a base such as potassium carbonate.

    Nucleophilic Substitution Reaction: The 4-butoxyphenyl bromide is then reacted with piperidine under nucleophilic substitution conditions to form 4-(4-butoxyphenyl)piperidine.

    Formation of Hydrochloride Salt: Finally, the free base of 4-(4-butoxyphenyl)piperidine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Butoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Butoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Butoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)piperidine: Similar structure but with a methoxy group instead of a butoxy group.

    4-(4-Ethoxyphenyl)piperidine: Contains an ethoxy group instead of a butoxy group.

    4-(4-Propoxyphenyl)piperidine: Features a propoxy group instead of a butoxy group.

Comparison: 4-(4-Butoxyphenyl)piperidine hydrochloride is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall chemical reactivity. These properties can affect its biological activity and suitability for specific applications compared to its analogs with different alkoxy groups.

Properties

IUPAC Name

4-(4-butoxyphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-3-12-17-15-6-4-13(5-7-15)14-8-10-16-11-9-14;/h4-7,14,16H,2-3,8-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJFPQOIYDAQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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